D-Teflumethrin
Description
Contextualization of Pyrethroid Insecticides within Global Agricultural and Public Health Pest Control Strategies
Synthetic pyrethroids represent a critical class of insecticides in global pest management, utilized extensively in both agriculture and public health. scirp.org Their development was inspired by the natural insecticidal properties of pyrethrins, which are extracts from chrysanthemum flowers. rivm.nlnih.gov Synthetic pyrethroids were engineered to be more stable in light and possess enhanced insecticidal activity compared to their natural counterparts. who.intmdpi.com
Globally, the pyrethroid market is a significant segment of the agrochemical industry. marketreportsworld.com In 2022, agricultural pest control accounted for about 69.13% of the total pyrethroid market share. marketreportsworld.com This widespread use in agriculture is due to their effectiveness in protecting crops from a variety of insect pests. mdpi.commarketreportsworld.com Farmers often prefer pyrethroids for their rapid action and broad-spectrum efficacy. marketreportsworld.com
In the realm of public health, pyrethroids are indispensable for controlling vector-borne diseases such as malaria, dengue, and Chagas disease. nih.gov They constitute a major portion of the insecticides used for vector control, particularly for treating insecticide-treated bed nets (ITNs) and in indoor residual spraying (IRS) programs. scirp.orgmarketreportsworld.comnih.gov Pyrethroids are currently the only insecticide class approved by the World Health Organization (WHO) for use on ITNs due to their high potency at low dosages and rapid knockdown effect on insects. scirp.orgnih.gov In 2022, public health applications made up approximately 25% of the pyrethroid market volume. marketreportsworld.com
The extensive use of pyrethroids is, however, associated with the development of insecticide resistance in many pest species, which poses a significant challenge to their continued efficacy. scirp.orgnih.gov
Significance of D-Teflumethrin as a Specific Isomer in Advanced Insecticide Chemistry and Research
The insecticidal activity of pyrethroids is highly dependent on their stereochemistry. nih.govsci-hub.se Pyrethroid molecules often contain multiple chiral centers, resulting in various stereoisomers, each with potentially different biological activities. nih.govinchem.org The enrichment of specific, highly active isomers can enhance insecticidal efficacy while potentially reducing the impact on non-target organisms. sci-hub.se
Tefluthrin (B143116) is a synthetic pyrethroid that exists as a mixture of isomers. inchem.orgbcpcpesticidecompendium.org this compound, also known as (1R,3R)-trans-heptafluthrin, is a specific, biologically active isomer of heptafluthrin. nih.govbcpcpesticidecompendium.org Research has shown that different isomers of a pyrethroid can have vastly different toxicities to insects. nih.govresearchgate.net For instance, studies on tefluthrin enantiomers have demonstrated that the Z-cis-(1R,3R)-(+)-tefluthrin isomer exhibits higher acute toxicity to earthworms compared to the racemic mixture or the Z-cis-(1S,3S)-(-)-tefluthrin isomer. researchgate.net This highlights the importance of isolating and studying specific isomers like this compound.
The focus on single, active isomers like this compound in advanced insecticide chemistry is driven by the goal of creating more potent and selective pest control agents. By isolating the most effective isomer, it is possible to achieve desired levels of pest control with lower application rates, which can have environmental benefits. The study of specific isomers contributes to a deeper understanding of the structure-activity relationships of pyrethroids, guiding the design of new and improved insecticides.
Historical Trajectory and Evolution of Synthetic Pyrethroid Research Leading to this compound Development
The history of pyrethroids begins with the long-known insecticidal properties of pyrethrum from chrysanthemum flowers. rivm.nlnih.gov The active compounds, pyrethrins, were first isolated in the early 20th century, and their complex chemical structures were fully elucidated by 1958. nih.gov
The quest for synthetic analogues with improved stability and efficacy began in the mid-20th century. A major milestone was the synthesis of allethrin (B1665230) in 1949. nih.govmdpi.com This first-generation synthetic pyrethroid paved the way for further research and development. The 1960s and 1970s saw the development of more potent and photostable pyrethroids. mdpi.comchemistryviews.org The invention of resmethrin (B1680537) in 1967 was a significant step, offering higher insecticidal activity and lower mammalian toxicity than natural pyrethrins. nih.gov
A crucial breakthrough came with the development of photostable pyrethroids, which could be used in agriculture. The introduction of a 3-phenoxybenzyl alcohol moiety led to compounds like phenothrin (B69414) and permethrin. inchem.orgchemistryviews.org Further modifications, such as the addition of an alpha-cyano group, led to the creation of Type II pyrethroids like deltamethrin (B41696) and cypermethrin, which showed even greater insecticidal activity. marketreportsworld.cominchem.org Deltamethrin, a single isomer, was found to have remarkably high insecticidal activity. nih.gov
The development of fluorinated pyrethroids marked another significant advancement. The incorporation of fluorine atoms into the molecule can enhance biological activity. sci-hub.senih.gov Tefluthrin, a fluorinated pyrethroid, was first commercially produced in 1986. inchem.org The subsequent research into its various isomers, leading to the identification and study of specific, highly active forms like this compound, represents the continuing evolution of pyrethroid chemistry towards more refined and effective pest control solutions. bcpcpesticidecompendium.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
1208235-75-9 |
|---|---|
Molecular Formula |
C18H17F7O3 |
Molecular Weight |
414.3 g/mol |
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-2,2-dimethyl-3-[(Z)-3,3,3-trifluoroprop-1-enyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H17F7O3/c1-17(2)10(4-5-18(23,24)25)11(17)16(26)28-7-9-14(21)12(19)8(6-27-3)13(20)15(9)22/h4-5,10-11H,6-7H2,1-3H3/b5-4-/t10-,11+/m1/s1 |
InChI Key |
BKACAEJQMLLGAV-KWKBKKAHSA-N |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)/C=C\C(F)(F)F)C |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C=CC(F)(F)F)C |
Origin of Product |
United States |
Mechanistic Research on D Teflumethrin S Insecticidal Action
Elucidation of Voltage-Gated Sodium Channel Interactions and Modulation
The primary target of pyrethroid insecticides, including D-Tefluthrin, is the voltage-gated sodium channel (VGSC). nih.gov These channels are crucial transmembrane proteins that facilitate the rapid influx of sodium ions into nerve cells, a process essential for the generation and propagation of action potentials, the electrical signals that travel along nerves. nih.govmdpi.com Pyrethroids bind to VGSCs and modify their gating properties, ultimately leading to hyperexcitability of the nervous system. nih.gov
Molecular Binding Dynamics and Allosteric Effects on Channel Conformation
Pyrethroids like D-Tefluthrin exhibit a state-dependent affinity for voltage-gated sodium channels, preferentially binding to the open or activated state of the channel. psu.eduresearchgate.net This binding stabilizes the open conformation, preventing the channel from properly inactivating and returning to its resting state. nih.govpsu.edu The binding site for pyrethroids is thought to be located in a hydrophobic cavity within the channel protein, specifically involving regions of the domain II S4-S5 linker and the S5 and S6 helices of domains II and III. psu.eduresearchgate.net
The interaction between the pyrethroid molecule and the channel is complex and involves multiple contact points. For instance, modeling studies with the pyrethroid fenvalerate (B1672596) suggest interactions between the insecticide and specific amino acid residues, such as a sulfur-aromatic interaction between a methionine residue and the alcohol moiety of the insecticide. psu.edu The binding of the insecticide across different channel components is believed to stabilize the activated conformation of the channel. psu.eduresearchgate.net This stabilization can allosterically affect other parts of the channel, including the voltage-sensing domains, further disrupting normal channel function. nih.govprobiologists.com Mutations in the amino acid sequence of the sodium channel, particularly in the binding site region, can lead to reduced insecticide binding and are a common mechanism of insecticide resistance. nih.govresearchgate.net
Impact on Neuronal Membrane Excitability, Depolarization, and Action Potential Dynamics
The binding of D-Tefluthrin to voltage-gated sodium channels has profound effects on neuronal function. By locking the channels in an open state, the influx of sodium ions is prolonged, leading to a persistent depolarization of the neuronal membrane. nih.govpsu.edu This sustained depolarization prevents the neuron from repolarizing and returning to its resting potential. nih.gov
Electrophysiological studies have shown that pyrethroids cause a characteristic prolongation of the sodium current, often observed as a "tail current" after the initial depolarizing stimulus. mdpi.comnih.gov This prolonged current leads to repetitive firing of action potentials and neuronal hyperexcitability. psu.edu The shape and duration of the action potential are significantly altered, with a slower repolarization phase. nih.gov At high concentrations or with prolonged exposure, this can lead to a complete block of nerve conduction as the membrane potential cannot be reset. mdpi.com This disruption of normal action potential dynamics is the ultimate cause of the paralysis and death observed in insects exposed to D-Tefluthrin. nih.gov
Comparative Analysis of Type I and Type II Pyrethroid Mechanistic Differences
Pyrethroids are broadly classified into two categories, Type I and Type II, based on their chemical structure and the resulting poisoning symptoms. mdpi.com D-Tefluthrin is a Type I pyrethroid.
| Feature | Type I Pyrethroids | Type II Pyrethroids |
| Chemical Structure | Lack an α-cyano group. mdpi.commdpi.com | Possess an α-cyano group. mdpi.commdpi.com |
| Effect on Sensory Neurons | Induce repetitive discharges. mdpi.com | Do not cause repetitive discharges but lead to a more prolonged tail current decay. mdpi.com |
| Sodium Channel Gating | Cause a moderate prolongation of sodium channel opening. who.int | Induce a much longer-lasting opening of the sodium channel. nih.govwho.int |
| Poisoning Symptoms (in mammals) | Tremors, hypersensitivity, ataxia (T-syndrome). who.int | Salivation, choreoathetosis (writhing movements), and seizures (CS-syndrome). mdpi.comwho.int |
The presence of the α-cyano group in Type II pyrethroids is a key determinant of their more potent and prolonged effect on sodium channel gating. nih.govtuni.fi This structural difference leads to the distinct neurotoxic symptoms observed between the two classes. While both types target the voltage-gated sodium channel, the specifics of their interaction and the resulting impact on channel kinetics differ significantly.
Investigations into Other Potential Molecular Targets and Pathways in Arthropods
Studies on Broader Cellular and Subcellular Effects beyond Primary Target Site
The profound disruption of ion balance caused by pyrethroids at the neuronal membrane can lead to a cascade of downstream cellular and subcellular effects. For example, some studies have looked at the effects of pyrethroids on other ion channels, such as calcium channels. One study found that the Type I pyrethroid tefluthrin (B143116) could partially inhibit L-type calcium currents at concentrations that also modified sodium currents. nih.gov Additionally, the general cellular stress caused by neuronal hyperexcitability can lead to broader effects on cellular metabolism and organelle function, though these are generally considered secondary consequences of the primary action on sodium channels.
Insecticide Resistance Dynamics and D Teflumethrin
Biochemical Mechanisms of Resistance to D-Teflumethrin
Metabolic resistance to this compound is a critical defense mechanism in insects, involving the enzymatic detoxification of the insecticide before it can reach its target site in the nervous system. This process is primarily mediated by three major families of enzymes: cytochrome P450 monooxygenases, esterases, and glutathione S-transferases.
Role of Cytochrome P450 Monooxygenases in this compound Metabolism and Detoxification
Cytochrome P450 monooxygenases (P450s) are a diverse superfamily of enzymes that play a central role in the metabolism of a wide range of endogenous and exogenous compounds, including insecticides. In the context of this compound resistance, P450s are involved in Phase I of detoxification, where they catalyze oxidative reactions that increase the water solubility of the insecticide, facilitating its excretion.
The metabolism of pyrethroids like tefluthrin (B143116), of which this compound is an isomer, involves oxidation. wikipedia.org This process can be catalyzed by P450 enzymes. mdpi.com While specific studies on this compound are limited, research on other pyrethroids, such as deltamethrin (B41696) and bifenthrin, has demonstrated the significant role of P450s in conferring resistance. For instance, the overexpression of certain P450 genes has been linked to increased detoxification and resistance in various insect species. nih.govmyspecies.inforesearchgate.net The involvement of P450s in the biodegradation of fluorinated pyrethroids has been highlighted, suggesting a crucial role for these enzymes in breaking down such compounds. mdpi.com
| Enzyme Family | General Function in Insecticide Resistance | Specific Role in Pyrethroid Metabolism |
| Cytochrome P450s | Oxidation, hydroxylation, and other reactions to detoxify xenobiotics. | Catalyze the oxidative metabolism of the pyrethroid molecule, a key step in detoxification. wikipedia.orgmdpi.com |
| Esterases | Hydrolysis of ester bonds present in many insecticides. | Cleavage of the ester linkage in pyrethroids, leading to their inactivation. nih.govnih.gov |
| Glutathione S-Transferases | Conjugation of glutathione to xenobiotics, increasing water solubility for excretion. | Can be involved in the detoxification of pyrethroids, although the primary mechanism is often sequestration rather than direct metabolism. |
Esterase-Mediated Hydrolysis and Inactivation Pathways
Esterases are another critical group of enzymes involved in metabolic resistance to pyrethroids. These enzymes catalyze the hydrolysis of the ester bond present in the chemical structure of this compound and other pyrethroids, breaking them down into less toxic acidic and alcoholic metabolites. nih.govnih.gov
Elevated esterase activity has been frequently associated with pyrethroid resistance in numerous insect pests. nih.govresearchgate.net The mechanism can involve both quantitative changes, such as the overexpression of esterase genes, and qualitative changes, leading to enzymes with a higher catalytic efficiency for pyrethroid hydrolysis. While direct evidence for this compound is not abundant, the structural similarity to other pyrethroids strongly suggests that esterase-mediated hydrolysis is a significant resistance pathway. Studies on other pyrethroids have shown a clear correlation between increased esterase activity and the level of resistance observed in field populations. nih.gov
Glutathione S-Transferase Involvement in Conjugation and Resistance
Glutathione S-transferases (GSTs) are a family of multifunctional enzymes that play a role in Phase II of detoxification. They catalyze the conjugation of reduced glutathione (GSH) to a wide range of electrophilic compounds, including insecticides and their metabolites. This conjugation reaction increases the water solubility of the compounds, facilitating their removal from the insect's body. nih.gov
While the primary mechanism of pyrethroid detoxification by GSTs is often considered to be sequestration, where the enzymes bind to the insecticide and prevent it from reaching its target site, direct metabolism can also occur. mdpi.com Studies on pyrethroids like flumethrin have shown that upregulation of GST genes can be induced upon exposure to the insecticide, and knockdown of these genes can increase susceptibility. nih.govresearchgate.net Although the specific involvement of GSTs in this compound resistance is not well-documented, their established role in the detoxification of other pyrethroids suggests they are a likely contributor to resistance.
Target-Site Resistance Mechanisms for this compound
Target-site resistance is another major mechanism that confers resistance to this compound. This form of resistance results from genetic mutations in the molecular target of the insecticide, the voltage-gated sodium channel (VGSC), which is a crucial component of the insect nervous system.
Characterization of Voltage-Gated Sodium Channel Mutations (e.g., kdr and super-kdr alleles)
Pyrethroid insecticides, including this compound, exert their toxic effects by binding to the VGSCs in nerve cell membranes, disrupting their normal function and leading to paralysis and death of the insect. wikipedia.orgmdpi.com However, specific point mutations in the gene encoding the VGSC can reduce the binding affinity of the insecticide to its target, rendering the insect less susceptible.
The most well-characterized mutations are known as knockdown resistance (kdr) and super-kdr alleles. The classic kdr mutation often involves a single amino acid substitution, which can confer significant levels of resistance. nih.gov The super-kdr alleles typically involve additional mutations that can further increase the level of resistance. nih.gov For example, in Aedes aegypti, the 410L+1016I+1534C kdr allele has been shown to confer resistance to tefluthrin. plos.org A study on this mosquito species demonstrated that a strain with this specific combination of mutations (LKR) exhibited a resistance ratio of 5 to tefluthrin when compared to a susceptible strain. nih.gov
| Allele | Associated Mutations | Impact on Pyrethroid Sensitivity |
| kdr | Single amino acid substitutions in the VGSC gene. | Reduces the binding affinity of pyrethroids, leading to decreased susceptibility. nih.gov |
| super-kdr | Additional mutations in the VGSC gene, often in combination with kdr mutations. | Confers a higher level of resistance to pyrethroids compared to kdr alone. nih.gov |
| 410L+1016I+1534C | A specific combination of mutations in Aedes aegypti. | Confers resistance to tefluthrin, with a reported resistance ratio of 5. plos.orgnih.gov |
Environmental Fate and Biodegradation Research of D Teflumethrin
Microbial Degradation Pathways of D-Teflumethrin in Environmental Matrices
Microorganisms, including bacteria and fungi, play a significant role in the breakdown of pyrethroids. frontiersin.orgnih.gov The primary mechanism for the microbial degradation of pyrethroids is the cleavage of the ester bond, which detoxifies the parent compound. researchgate.netfrontiersin.org
Bacterial degradation is a primary route for the breakdown of pyrethroid insecticides in the environment. Multiple bacterial genera possess the metabolic capability to metabolize these compounds, often using them as a source of carbon and energy. nih.govnih.gov
The initial and most critical step in the bacterial degradation of this compound is the hydrolysis of its ester linkage. nih.govresearchgate.net This reaction is primarily catalyzed by carboxylesterases (EC 3.1.1.1), a class of hydrolase enzymes. researchgate.netmdpi.com These enzymes cleave the molecule into two less toxic intermediates: a cyclopropane (B1198618) carboxylic acid derivative and (2,3,5,6-tetrafluoro-4-methylphenyl)methyl alcohol. nih.govwikipedia.org In addition to carboxylesterases, other enzymes such as monooxygenases and aminopeptidases have been associated with the hydrolysis of the ester bond in pyrethroids. researchgate.net Following the initial hydrolysis, further degradation of the aromatic fragments can occur through the action of oxygenases, which catalyze dealkylation and dechlorination reactions. nih.gov
While specific bacterial strains that degrade this compound are not extensively documented, numerous bacteria are known to degrade other pyrethroids, suggesting a similar potential.
Table 1: Examples of Pyrethroid-Degrading Bacterial Genera
| Bacterial Genus | Pyrethroid(s) Degraded | Reference(s) |
|---|---|---|
| Pseudomonas | Cypermethrin, Beta-cypermethrin | frontiersin.org |
| Bacillus | Cypermethrin, Beta-cypermethrin | frontiersin.org |
| Ochrobactrum | Cypermethrin | frontiersin.org |
| Brevibacterium | Cyfluthrin | nih.gov |
| Raoultella | Lambda-cyhalothrin, Deltamethrin (B41696) | nih.gov |
| Sphingobium | General Pyrethroids | nih.gov |
Fungi also contribute significantly to the degradation of pyrethroids, possessing robust enzymatic systems capable of transforming these xenobiotic compounds. nih.gov Fungal degradation can be particularly effective due to enzymes like cytochrome P450 monooxygenases. nih.govresearchgate.net
Research on the fluorinated pyrethroid transfluthrin (B58387) using Cunninghamella species demonstrates that fungal biotransformation is driven by cytochrome P450 activity, which catalyzes the cleavage of the ester bond. nih.gov This is a notable alternative to the more commonly reported degradation via esterase enzymes. nih.gov This pathway yields alcohol and acid metabolites. nih.gov Given that this compound is also a fluorinated pyrethroid, a similar P450-mediated pathway is plausible. The biotransformation process results in metabolites that are generally more water-soluble and less toxic than the parent compound.
The degradation pathway initiated by ester hydrolysis yields key metabolites which are then subject to further oxidation.
Table 2: Primary Metabolites of Tefluthrin (B143116) Degradation
| Metabolite Name | Formation Step | Reference(s) |
|---|---|---|
| (1R,3R)-2,2-dimethyl-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]cyclopropane-1-carboxylic acid | Ester Hydrolysis | nih.govwikipedia.org |
| (2,3,5,6-tetrafluoro-4-methylphenyl)methyl alcohol | Ester Hydrolysis | nih.govwikipedia.org |
| (2,3,5,6-tetrafluoro-4-methylphenyl)methanol | Oxidation of alcohol | wikipedia.org |
| (2,3,5,6-tetrafluoro-4-methyl)benzoic acid | Oxidation of alcohol | wikipedia.org |
The general microbial degradation pathway for Tefluthrin is illustrated below, showing the initial hydrolysis and subsequent oxidation of the resulting alcohol.
Figure 1: A generalized microbial degradation pathway for Tefluthrin, adapted from scientific literature. nih.govmdpi.comAlgae are known to contribute to the bioremediation of various organic pollutants, a process termed phycoremediation. jst.go.jp They can degrade certain pesticides, either through direct metabolism or in synergy with bacteria. However, the specific role of algae in the degradation of this compound or other pyrethroids is not well-documented in existing research. nih.gov While microorganisms like algae have the potential to degrade a wide array of pesticides, further research is needed to determine their specific metabolic pathways and efficiency for this compound. nih.gov
Abiotic Degradation Processes and Kinetics in Aquatic and Terrestrial Systems
Abiotic factors, primarily light (photodegradation) and water (hydrolysis), also contribute to the transformation of this compound in the environment. These processes can occur on soil surfaces and in aquatic systems.
Photodegradation involves the breakdown of a chemical compound by light energy. Tefluthrin has been found to be relatively stable to degradation by sunlight on both soil and in water. epa.gov The primary transformation observed under sunlight is isomerization to its trans-isomer. epa.gov The rate of photodegradation is generally slow.
Table 3: Photodegradation Data for Tefluthrin
| Medium | Conditions | Result | Half-life (t½) | Reference(s) |
|---|---|---|---|---|
| Aqueous Solution | pH 7, Sunlight Exposure | 27-30% loss in 31 days | Slow, not precisely determined | smolecule.com |
| Soil/Water | Sunlight Exposure | Stable, major process is isomerization | Persistent | epa.gov |
While specific photoproducts for this compound are not detailed, the photodegradation of pyrethroids can involve ester cleavage and various molecular rearrangements. who.int
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For this compound, the ester bond is susceptible to hydrolysis, especially under alkaline conditions. smolecule.com The process yields the same initial metabolites as microbial degradation: the corresponding cyclopropane carboxylic acid and tetrafluorobenzyl alcohol. wikipedia.orgsmolecule.com
The rate of hydrolysis is highly dependent on pH. Tefluthrin is stable in neutral and acidic water but degrades more readily as the pH becomes more alkaline. smolecule.com
Table 4: Hydrolytic Stability of Tefluthrin
| pH | Temperature | Duration | Degradation | Reference(s) |
|---|---|---|---|---|
| 5 | 15-25 °C | >30 days | Stable | smolecule.com |
| 7 | 15-25 °C | >30 days | Stable | smolecule.com |
| 9 | 15-25 °C | 30 days | 28% Hydrolysis | smolecule.com |
This pH-dependent stability indicates that this compound is significantly more persistent in acidic to neutral aquatic and soil environments compared to alkaline environments.
Persistence and Environmental Transformation Products of this compound
The persistence of a pesticide in the environment is a critical factor in assessing its potential long-term impact. Persistence is commonly measured by the half-life (DT50), which is the time it takes for 50% of the parent compound to dissipate or transform in a specific medium like soil or water. fao.orgorst.edu The degradation of pesticides can occur through biological processes (biodegradation) and physicochemical processes such as hydrolysis and photolysis. fao.org These processes lead to the formation of intermediate substances known as transformation products or metabolites, which may have their own distinct environmental significance. fao.orgunep.org
The transformation of pyrethroids in the environment leads to various degradation products. The primary degradation pathways for pyrethroids like deltamethrin involve the cleavage of the ester bond through hydrolysis, which is facilitated by both abiotic and biotic processes. orst.edu This cleavage results in the formation of key metabolites. For deltamethrin, major transformation products include 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid (Br₂CA) and 3-phenoxybenzoic acid (PBA). orst.edu These metabolites are generally more mobile in the soil than the parent compound. orst.edu The degradation process can continue until the compound is fully mineralized into simpler molecules like CO₂, H₂O, and HCl. fao.org
It is important to note that transformation products can sometimes be more persistent or mobile than the parent pesticide, leading to their detection in surface and groundwater. nih.govresearchgate.netfrontiersin.org Therefore, a comprehensive environmental risk assessment considers the fate of both the parent compound and its significant metabolites. frontiersin.org
Influence of Environmental Factors on this compound Degradation Rates
The rate at which pesticides like this compound degrade in the environment is not constant but is significantly influenced by a variety of environmental factors. These include the chemical properties of the soil and water, such as pH and organic matter content, as well as climatic conditions like temperature. mdpi.comconcawe.eu
pH
The pH of the water or soil solution is a critical factor affecting the stability of many pesticides, particularly through a process called alkaline hydrolysis. umass.eduusu.edu For synthetic pyrethroids, degradation can be significantly accelerated in alkaline conditions (pH > 7). umass.edunichino.uk The rate of hydrolysis can increase substantially with each unit increase in pH; some reports suggest a 10-fold increase for every unit rise. umass.eduusu.edunichino.uk Consequently, the half-life of a pyrethroid can be dramatically shorter in alkaline water compared to neutral or acidic water. For many pesticides, a pH range of 5.5 to 6.5 is considered optimal for stability. msu.edu
Interactive Data Table: General Effect of pH on Pesticide Half-Life (Note: This table illustrates a general principle as specific data for this compound was not available. Actual values vary greatly between compounds.)
| pH Level | General Stability | Typical Hydrolysis Rate |
| Acidic (< 6) | Generally more stable | Slow |
| Neutral (6-7) | Moderately stable | Moderate |
| Alkaline (> 7) | Less stable, prone to breakdown | Rapid to Very Rapid |
Temperature
Temperature influences both the rate of chemical reactions and the activity of microorganisms responsible for biodegradation. concawe.eunih.gov Generally, an increase in temperature accelerates the degradation of pesticides in soil and water. nih.govnoaa.gov This is because higher temperatures increase microbial metabolism and the rate of chemical processes like hydrolysis. concawe.eunih.gov Studies on other pesticides have shown that degradation rates can double with a significant rise in temperature. concawe.eu However, the relationship is not always linear, and for some pyrethroids, an inverse relationship between temperature and toxicity has been observed, where the insecticide is more effective at lower temperatures. nih.govresearchgate.net This can be due to changes in the sensitivity of the target organism's nerve cells at different temperatures. nih.gov
Organic Matter Content
Interactive Data Table: Influence of Environmental Factors on Degradation (Note: This table summarizes general trends for pyrethroid-like compounds.)
| Environmental Factor | Condition | General Impact on Degradation Rate | Primary Mechanism |
| pH | Increasing alkalinity (pH > 7) | Increases | Alkaline Hydrolysis |
| Temperature | Increasing temperature | Generally Increases | Increased microbial & chemical activity |
| Organic Matter | Increasing content | Can Decrease | Increased adsorption, reducing bioavailability |
Ecotoxicological Research on D Teflumethrin S Impact on Non Target Organisms in Agroecosystems
Effects on Terrestrial Non-Target Arthropods (NTAs)
Pyrethroid insecticides, the class to which d-teflumethrin belongs, are known for their potent effects on insects. nih.gov This characteristic raises concerns about their impact on beneficial and benign arthropod species that play vital roles in the health of agricultural environments. scirp.orgnih.gov
Impact on Beneficial Arthropods (e.g., pollinators, biological control agents)
The application of pesticides can have unintended and detrimental consequences for beneficial insects, including essential pollinators and natural enemies of pests. scirp.orgalliedacademies.org Exposure can occur through direct contact with sprays, consumption of contaminated pollen and nectar, or contact with treated plant surfaces. alliedacademies.org Sub-lethal effects are a significant concern, as they can impair behavior, reduce reproductive success, and weaken immune systems, making beneficial arthropods more susceptible to diseases and other environmental stressors. alliedacademies.orgresearchgate.net
For instance, insecticides can disrupt the learning, memory, and foraging behavior of pollinators like honeybees. nih.govalliedacademies.org This can lead to difficulties in navigating back to the hive and reduced efficiency in pollination. alliedacademies.org For biological control agents, such as predators and parasitoids, pesticides can diminish their populations, leading to potential pest resurgences. scirp.orgnih.gov The reduction of these natural enemies disrupts the ecological balance within the agroecosystem. scirp.org
Effects on Soil-Dwelling Invertebrates (e.g., earthworms, springtails)
Soil invertebrates are fundamental to soil health, contributing to processes like nutrient cycling and soil structure maintenance. nih.govresearchgate.net Pesticides can negatively affect these organisms, with documented impacts on their mortality, abundance, biomass, behavior, and reproduction. researchgate.net
A comprehensive review of nearly 400 studies revealed that over 70% of tested parameters showed negative effects on soil invertebrates from pesticide exposure. researchgate.net Different groups of soil organisms exhibit varying sensitivities. For example, the standard test collembolan species, Folsomia candida, is among the most sensitive to a wide range of pesticides, while the standard earthworm test species, Eisenia fetida, is often less sensitive to insecticides based on acute mortality. southampton.ac.uk This highlights the importance of considering a range of soil arthropods in risk assessments. southampton.ac.uk Studies on the neonicotinoid insecticide imidacloprid, for instance, have shown significant reductions in springtail abundance at higher concentrations, while mite populations remained largely unaffected. nih.gov
Effects on Aquatic Organisms
The contamination of aquatic environments with pesticides through runoff and spray drift is a significant ecotoxicological concern. nih.govfrontiersin.org Pyrethroids are recognized as being highly toxic to a wide range of aquatic life. nih.govresearchgate.net
Acute and Chronic Toxicity to Freshwater Invertebrates (e.g., Daphnia magna)
Freshwater invertebrates are crucial components of aquatic food webs. Pyrethroids are known to be very highly toxic to these organisms. For example, d-phenothrin (B1212162), a related pyrethroid, has a 48-hour LC50 of 4.4 µg/L for Daphnia magna. orst.edu The chronic No-Observed-Adverse-Effect Concentration (NOAEC) for d-phenothrin based on a 21-day reproduction test in Daphnia magna is 0.47 µg/L. orst.edu The toxicity of various chemicals to Daphnia magna has been extensively studied, providing a basis for understanding the potential impact of this compound. nih.govaloki.hunih.goveuropa.euresearchgate.net
Interactive Data Table: Acute and Chronic Toxicity of Various Chemicals to Daphnia magna
| Chemical | Test Type | Duration | Endpoint | Value (mg/L) | Reference |
| Oxolinic Acid | Acute | 48-h | EC50 | 4.6 | nih.gov |
| Tiamulin | Acute | 48-h | EC50 | 40 | nih.gov |
| Sulfadiazine | Acute | 48-h | EC50 | 221 | nih.gov |
| Streptomycin | Acute | 48-h | EC50 | 487 | nih.gov |
| Tylosin | Acute | 48-h | EC50 | 680 | nih.gov |
| Oxytetracycline | Acute | 48-h | EC50 | ~1000 | nih.gov |
| Tiamulin | Chronic | 21-day | EC50 | 5.4 | nih.gov |
| Sulfadiazine | Chronic | 21-day | EC50 | 13.7 | nih.gov |
| Tetracycline | Chronic | 21-day | EC50 | 44.8 | nih.gov |
| Oxytetracycline | Chronic | 21-day | EC50 | 46.2 | nih.gov |
| Dibromochloromethane | Acute | 96-h | LC50 | 46.8 | nih.gov |
| Sodium Bromate | Acute | 96-h | LC50 | 46.8 | nih.gov |
| Tribromoacetic acid | Chronic | 21-day | IC25 | 160.9 | nih.gov |
| Trichloroacetic acid | Chronic | 21-day | LOEC | 493.0 | nih.gov |
Responses of Aquatic Vertebrates (e.g., fish species) to this compound Exposure
Pyrethroids are generally very highly toxic to fish. researchgate.netorst.edunih.gov For example, d-phenothrin has a 96-hour LC50 of 16.7 µg/L in rainbow trout (Oncorhynchus mykiss) and 15.8 µg/L in bluegill sunfish (Lepomis macrochirus). orst.edu Deltamethrin (B41696), another pyrethroid, has acute toxicities (96-h LC50s) ranging from 0.36 µg·L-1 for bluegill sunfish to 4.7 µg·L-1 for brown trout (Salmo trutta). ccme.ca Chronic exposure to pyrethroids can lead to a variety of sublethal effects in fish, including altered swimming behavior, reduced growth rates, and reproductive issues. researchgate.netnih.gov For instance, deltamethrin exposure in zebra danio (Brachydanio rerio) resulted in a 35-day EC50 of 0.8 µg·L-1 based on a reduction in hatching rate. ccme.ca
Interactive Data Table: Acute Toxicity of Pyrethroids to Various Fish Species
| Pyrethroid | Species | Duration | Endpoint | Value (µg/L) | Reference |
| d-Phenothrin | Rainbow trout (Oncorhynchus mykiss) | 96-h | LC50 | 16.7 | orst.edu |
| d-Phenothrin | Bluegill sunfish (Lepomis macrochirus) | 96-h | LC50 | 15.8 | orst.edu |
| Deltamethrin | Bluegill sunfish (Lepomis macrochirus) | 96-h | LC50 | 0.36 | ccme.ca |
| Deltamethrin | Atlantic salmon juveniles (Salmo salar) | 96-h | LC50 | 1.97 | ccme.ca |
| Deltamethrin | Brown trout (Salmo trutta) | 96-h | LC50 | 4.7 | ccme.ca |
Effects on Soil Microbial Communities and Ecosystem Functionality
A field experiment examining the effects of tefluthrin (B143116) on the soil microbial community measured several key indicators, including microbial biomass, activity (such as nitrogen mineralization potential and short-term nitrification rate), and bacterial community structure. nih.gov The results from this multi-year study indicated that tefluthrin did not have a detrimental effect on microbial activity or bacterial community measures when compared to control plots. nih.gov The most significant variations in the soil microbial community were attributed to seasonal changes rather than the application of the insecticide. usda.gov
Table 1: Summary of Research Findings on Tefluthrin's Effect on Soil Microbial Communities
| Parameter | Observed Effect | Reference |
| Microbial Biomass | No significant effect detected. | nih.gov |
| Nitrogen Mineralization | No significant effect detected. | nih.govusda.gov |
| Short-term Nitrification | No significant effect detected. | nih.govusda.gov |
| Soil Respiration | Decreased in one of two study years. | nih.gov |
| Bacterial Community Structure | No significant differences observed. | nih.govusda.gov |
Methodologies and Risk Assessment Frameworks for Evaluating Ecotoxicological Impact
The ecotoxicological impact of pyrethroids like tefluthrin is evaluated through established risk assessment frameworks developed by regulatory agencies. These frameworks are designed to be comprehensive, considering various environmental compartments and non-target organisms.
A tiered approach is central to the environmental risk assessment of pesticides. alliedacademies.orgfamic.go.jp This methodology begins with conservative screening-level assessments and progresses to more complex and realistic higher-tier studies if an unacceptable risk is identified.
Tier 1: Initial Screening The initial tier involves comparing the predicted environmental concentration (PEC) of the pesticide in the soil with the results from standard laboratory ecotoxicity tests. famic.go.jp For soil organisms, these tests typically include:
Earthworm toxicity studies: To assess the acute and chronic toxicity to earthworms. Tefluthrin was not found to be a risk to earthworms. publications.gc.ca
Toxicity tests on other soil invertebrates: Such as collembolans.
Nitrogen transformation studies: To evaluate the impact on microbial functions essential for soil fertility. muni.cz
Higher Tiers: Refined Assessment If the initial screening indicates a potential risk, higher-tier assessments are conducted. These may involve:
More realistic exposure scenarios: Using advanced modeling to refine PEC values. famic.go.jp
Additional toxicity studies: On a wider range of soil organisms.
Mesocosm or field studies: To assess the effects under more natural conditions. famic.go.jp
Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) have specific guidance documents for conducting these assessments. regulations.goveuropa.euepa.gov For tefluthrin, ecological risk assessments have been conducted for its various uses, considering its application method as a soil-incorporated granular formulation, which is expected to minimize exposure to many non-target terrestrial organisms. regulations.gov
Table 2: Overview of a Tiered Risk Assessment Framework for Soil Organisms
| Tier | Assessment Approach | Key Endpoints/Studies | Purpose |
| Tier 1 | Worst-case risk assessment | Standard laboratory ecotoxicity tests (e.g., earthworm acute and chronic toxicity, nitrogen transformation). Comparison of Toxicity Exposure Ratios (TERs) to trigger values. | To screen out pesticides that are unlikely to pose a risk. |
| Tier 2 | Refinement of exposure and/or effects assessment | More complex exposure modeling, additional toxicity testing on relevant species. | To refine the risk characterization for pesticides that did not pass Tier 1. |
| Tier 3 | Higher-tier studies | Semi-field (mesocosm) or full field studies. | To assess the impact under more realistic environmental conditions. |
Advanced Formulation Technologies for D Teflumethrin
Innovations in Controlled Release Formulations for D-Tefluthrin
Encapsulation is a process where particles of an active ingredient are enclosed within a protective shell, a technology with wide applications in the agrochemical industry. researchgate.net This technique is particularly relevant for pyrethroids to enhance safety and performance. google.com
Microencapsulation involves coating d-Tefluthrin particles with a polymeric material, creating tiny capsules. This shell protects the active ingredient from premature degradation by environmental factors. The release of d-Tefluthrin from these microcapsules is governed by mechanisms like diffusion through the polymer wall or degradation of the shell, ensuring a sustained release profile. rjpdft.comresearchgate.net The U.S. Environmental Protection Agency (EPA) has noted the existence of a microencapsulated formulation of tefluthrin (B143116) for use in seed treatments. regulations.gov
Nano-encapsulation operates on the same principle but at a nanoscale, offering several potential advantages. mdpi.com Due to their smaller size, nanoparticles have a larger surface area-to-volume ratio, which can lead to improved solubility and bioavailability of the active ingredient. uliege.benih.gov Polymer-based nanoformulations are seen as a promising avenue for developing delivery systems that protect the active ingredient and allow for a slow release, reducing the required dosage and frequency of application. uliege.be Research into nano-encapsulation for pesticides aims to create highly stable and effective delivery systems. mdpi.comnih.gov
The choice of polymer is critical in designing effective controlled-release systems. researchgate.net Both natural polymers (like chitosan, alginate, and lignin) and synthetic polymers (such as polylactic acid (PLA) and polycaprolactone) are utilized as carrier materials for pesticides. uliege.benih.gov These polymers are often selected for their biodegradability and ability to form a stable matrix that protects the encapsulated pesticide. nih.govresearchgate.net
For d-Tefluthrin, a key benefit of polymer-based delivery is the enhancement of its environmental stability. Tefluthrin's effectiveness against soil pests is partly due to its volatility, which allows it to move through the soil as a vapor. wikipedia.org However, this property also presents a risk of off-target movement. Polymer-based formulations can mitigate this by:
Reducing Volatilization: Encapsulation within a polymer matrix can lower the vapor pressure of d-Tefluthrin, reducing its loss to the atmosphere. wur.nl
Minimizing Leaching: By controlling the release rate, these formulations prevent a large amount of the active ingredient from being available at once, thereby reducing the potential for it to be washed away by rain into water systems. google.com
Protecting from Degradation: The polymer shell shields the d-Tefluthrin molecule from microbial and photodegradation, prolonging its activity in the soil. uliege.be
Development of Multi-Component and Suspoemulsion Formulations Incorporating D-Tefluthrin
To combat a wider range of pests and manage insecticide resistance, there is growing interest in formulations that combine multiple active ingredients. crodaagriculture.com Suspoemulsions (SE) are advanced, water-based formulations that merge suspension concentrate (SC) and concentrated aqueous emulsion (EW) technologies. crodaagriculture.com This allows for the combination of a solid, water-insoluble active ingredient like d-Tefluthrin with a liquid, water-immiscible active ingredient in a single, stable product. crodaagriculture.com
The key advantages of developing a suspoemulsion incorporating d-Tefluthrin include:
Broadened Pest Spectrum: It allows for the integration of d-Tefluthrin with another insecticide or a fungicide, offering comprehensive crop protection. crodaagriculture.com
Resistance Management: Using two active ingredients with different modes of action can be an effective strategy to delay the development of pest resistance. carovail.com
User Convenience: It eliminates the need for tank-mixing different products, which can sometimes lead to incompatibility issues in the spray tank. crodaagriculture.com
While creating a stable SE formulation can be challenging due to the complexity of the system, the use of high-performance polymeric surfactants can provide the necessary stability. crodaagriculture.com Although specific commercial d-Tefluthrin SE formulations are not widely documented, patents for emulsifiable concentrates of tefluthrin demonstrate active research in developing liquid formulations suitable for combination products. google.comgoogle.com
Strategies for Enhancing Environmental Safety and Efficacy through Advanced Formulation
Advanced formulation strategies are central to improving the environmental profile and on-target efficacy of d-Tefluthrin. Given that Tefluthrin is highly toxic to aquatic invertebrates, minimizing its movement into water bodies is a primary goal. regulations.govcarovail.com
Key formulation-driven strategies include:
Controlled Release: As discussed, microencapsulation and polymer-based systems are fundamental to reducing environmental exposure by controlling the release rate. researchgate.netresearchgate.net This ensures the concentration in the soil remains at an effective level without creating a large, mobile surplus that could contaminate water sources.
Reduced Leaching and Runoff: Formulations using polymers like lignin (B12514952) have been shown to reduce the leaching of active ingredients, keeping the pesticide in the target soil zone. google.com
Improved Targeting: Formulations can be designed to adhere better to soil particles or seeds, ensuring the insecticide remains where it is needed to protect the crop. Granular formulations of tefluthrin, which are incorporated into the soil at planting, inherently limit exposure to non-target organisms. regulations.gov
By refining the formulation, the efficacy of d-Tefluthrin can be maintained or even enhanced, while simultaneously reducing its potential impact on the wider environment.
Integration with Smart Application Technologies and Precision Pest Management Systems
Precision pest management (PPM) represents a paradigm shift in agriculture, moving away from uniform, calendar-based applications toward targeted, data-driven interventions. fao.orgredinational.com This approach utilizes technologies such as Geographic Information Systems (GIS), remote sensing, drones, and variable-rate application (VRA) equipment to apply treatments only where pests are present and in the precise amount needed. redinational.comresearchgate.net
Advanced formulations of d-Tefluthrin are being designed to be compatible with these systems. For instance:
Liquid formulations like emulsifiable concentrates or suspoemulsions can be used in VRA sprayers that adjust the application rate based on real-time sensor data or infestation maps. google.comgoogle.com
Controlled-release granules can be precisely placed in the furrow during planting using GPS-guided equipment. regulations.gov
The synergy between advanced formulations and precision application technologies leads to a more sustainable and efficient use of d-Tefluthrin. It ensures that the sophisticated release characteristics of the formulation are delivered accurately to the target area, maximizing pest control while minimizing input costs and environmental load. researchgate.net
Analytical Methodologies for D Teflumethrin Quantification and Characterization
Chromatographic Techniques for Residue Analysis of D-Teflumethrin in Environmental and Biological Samples
Chromatographic techniques are central to the analysis of pesticide residues, offering high separation efficiency and sensitivity. ekb.eg For pyrethroids like this compound, both gas chromatography and high-performance liquid chromatography are widely employed. cdc.gov
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of volatile and semi-volatile pesticides like this compound. scioninstruments.comekb.eg This technique provides excellent sensitivity and selectivity, which is particularly important when dealing with the complex matrices of environmental and biological samples. core.ac.ukresearchgate.net The use of a triple quadrupole (QqQ) analyzer in MS/MS, operated in the Multiple Reaction Monitoring (MRM) mode, significantly minimizes matrix interferences and allows for the reliable quantification and identification of low concentrations of the target analyte. core.ac.ukshimadzu.com This enhanced selectivity is crucial for achieving low limits of detection and quantification required for regulatory monitoring. core.ac.uk
Recent advancements in GC-MS/MS technology have enabled the development of multi-residue methods capable of detecting a wide range of pesticides simultaneously, improving the efficiency of monitoring programs. nih.gov The selection of appropriate precursor and product ions is a critical step in method development to ensure the accuracy and selectivity of the analysis, especially in complex matrices like pet food. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly suitable for polar, non-volatile, and thermally labile compounds. scioninstruments.com While pyrethroids are generally amenable to GC analysis, HPLC offers an alternative for specific applications. cdc.gov Reversed-phase liquid chromatography with ultraviolet (UV) detection is a common HPLC method for pesticide analysis due to the universality of the UV detector. knauer.net
A study on the determination of five insecticides, including tefluthrin (B143116), in coated seeds compared two HPLC-UV methods. nih.gov The use of a short column resulted in a threefold reduction in analysis time and eluent consumption without compromising peak resolution. nih.gov HPLC can also be coupled with mass spectrometry (LC-MS/MS), which provides higher sensitivity and selectivity for the analysis of pesticide residues in complex samples. ekb.eg
Advanced Sample Preparation and Extraction Protocols for Complex Matrices (e.g., soil, water, biological tissues)
Effective sample preparation is a critical step to isolate this compound from the sample matrix and remove interfering substances before instrumental analysis. scioninstruments.com The choice of extraction technique depends on the matrix type and the physicochemical properties of the analyte.
For solid samples like soil and sediment, methods such as microwave-assisted extraction (MAE) and Soxhlet extraction are commonly used. researchgate.netusgs.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become widely adopted for the extraction of pesticides from various food and environmental matrices due to its simplicity and efficiency. researchgate.neteurl-pesticides.euthermofisher.com The QuEChERS procedure typically involves an extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove matrix components. researchgate.netnih.gov
Liquid samples, such as water, are often prepared using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). scioninstruments.comalsglobal.eu SPE involves passing the sample through a cartridge containing a sorbent that retains the analyte, which is then eluted with a small volume of solvent. mdpi.com For biological tissues, which can have high lipid content, additional cleanup steps like gel permeation chromatography (GPC) may be necessary to remove fats that can interfere with the analysis. usgs.govepa.gov
Interactive Data Table: Sample Preparation Techniques for this compound Analysis
| Technique | Matrix | Principle | Advantages | Disadvantages | Citation |
|---|---|---|---|---|---|
| QuEChERS | Soil, Food | Salting-out extraction with a solvent followed by dispersive solid-phase extraction (d-SPE) for cleanup. | Fast, simple, low solvent consumption, effective for a wide range of pesticides. | Matrix effects can still be a challenge for some complex samples. | researchgate.neteurl-pesticides.euthermofisher.com |
| Solid-Phase Extraction (SPE) | Water | The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a solvent. | High recovery, good cleanup, can concentrate the analyte. | Can be time-consuming, requires specific cartridges for different analytes. | scioninstruments.comusgs.govmdpi.com |
| Soxhlet Extraction | Soil, Biological Tissues | Continuous extraction of the analyte from a solid sample using a refluxing solvent. | Exhaustive extraction, suitable for strongly bound residues. | Time-consuming, requires large volumes of solvent. | epa.gov |
| Microwave-Assisted Extraction (MAE) | Soil, Sediment | Uses microwave energy to heat the solvent and sample, accelerating the extraction process. | Fast, reduced solvent consumption compared to Soxhlet. | Requires specialized equipment. | usgs.gov |
| Gel Permeation Chromatography (GPC) | Biological Tissues | Separates molecules based on size, effectively removing large molecules like lipids. | Excellent for lipid removal. | Can be a slow process, requires specific columns. | usgs.govepa.gov |
Method Validation, Sensitivity, Selectivity, and Detection Limits for this compound Analysis
Method validation is essential to ensure that an analytical method is fit for its intended purpose, providing reliable and accurate results. fao.orgresearchgate.net Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). demarcheiso17025.comchemsecret.orgeuropa.eu
Linearity demonstrates that the instrument response is proportional to the analyte concentration over a specific range. demarcheiso17025.com
Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery experiments on spiked samples. researchgate.net
Precision measures the repeatability and reproducibility of the method, typically expressed as the relative standard deviation (RSD) of replicate measurements. demarcheiso17025.com
Selectivity is the ability of the method to distinguish the analyte from other components in the sample, which is crucial for avoiding false positives. researchgate.net
Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the method. researchgate.net
Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net
For pesticide residue analysis, regulatory guidelines often specify the required LOQs. eurl-pesticides.eu For instance, methods for monitoring residues with respect to Codex standards must have a sensitivity where the LOQ is at or below the Codex maximum residue limit (CXL). fao.org The validation of screening methods may focus on the screening detection limit (SDL), which is the lowest concentration at which an analyte can be detected in at least 95% of samples. eurl-pesticides.eu
The sensitivity of chromatographic methods like GC-MS/MS allows for the detection of pyrethroids at very low levels. Method detection limits (MDLs) for pyrethroids in water have been reported in the nanogram per liter (ng/L) range, and in sediment, in the microgram per kilogram (µg/kg) range. usgs.gov
Interactive Data Table: Key Method Validation Parameters
| Parameter | Definition | Acceptance Criteria Example | Citation |
|---|---|---|---|
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 | demarcheiso17025.com |
| Accuracy | The closeness of agreement between the mean of a series of measurements and the true value. | Recovery of 70-120% | researchgate.net |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 20% | demarcheiso17025.com |
| Selectivity | The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte. | researchgate.net |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 | researchgate.net |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 | researchgate.net |
Q & A
Q. How can researchers address ethical dilemmas in this compound’s in vivo neurotoxicity studies?
- Answer : Adhere to ARRIVE guidelines for animal research, ensuring sample size justifications and humane endpoints. Obtain approval from institutional animal care committees (IACUC) and include negative control groups to distinguish compound-specific effects. Publish null results to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
